Kras G12D(8-16) -

Kras G12D(8-16)

Catalog Number: EVT-12511321
CAS Number:
Molecular Formula: C34H60N10O12
Molecular Weight: 800.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The KRAS gene encodes a small GTPase that plays a critical role in transmitting signals within cells. In its active form, KRAS binds guanosine triphosphate (GTP), while in its inactive state, it binds guanosine diphosphate (GDP). The G12D mutation locks the protein in its active state, leading to uncontrolled cell growth. KRAS G12D is classified as an oncogene due to its role in promoting tumorigenesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of compounds targeting KRAS G12D typically involves several organic chemistry techniques aimed at designing small molecules that can inhibit the activity of the mutated protein. Recent studies have utilized bioisosteric replacement methods to create novel purine and pyrimidine analogs as potential inhibitors.

For example, one synthesis pathway begins with commercially available 2-methyl-6-chloropurine treated with benzyl bromide in the presence of potassium carbonate to yield 9-benzyl-6-chloro-9H-purin-2-amine. Subsequent steps involve nucleophilic substitutions and deprotection reactions to obtain final compounds with specific functional groups that target KRAS G12D .

Molecular Structure Analysis

Structure and Data

The molecular structure of KRAS G12D reveals critical features that facilitate its interaction with inhibitors. The active site contains a switch II region that is essential for binding guanine nucleotides. Structural studies using X-ray crystallography have provided insights into how inhibitors like MRTX1133 bind to this region, stabilizing an inactive conformation of the protein. The binding interactions often involve hydrophobic contacts and polar interactions with key amino acid residues such as Asp12 and Gly60 .

Chemical Reactions Analysis

Reactions and Technical Details

KRAS G12D undergoes various biochemical reactions that are crucial for its function as a signaling molecule. The primary reaction involves the exchange of GDP for GTP, which activates downstream signaling pathways. Inhibitors designed for KRAS G12D aim to disrupt this nucleotide exchange process. For instance, compounds like MRTX1133 have been shown to bind effectively to the switch II pocket, thereby inhibiting the GDP/GTP exchange rate and blocking downstream signaling .

Mechanism of Action

Process and Data

The mechanism of action for KRAS G12D inhibitors involves binding to the switch II region of the protein, which alters its conformation and prevents the activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. For example, MRTX1133 has demonstrated high selectivity for KRAS G12D over wild-type KRAS, effectively inhibiting cell proliferation in cancer cell lines harboring this mutation . The binding affinity of these inhibitors is often measured using techniques like isothermal titration calorimetry, revealing picomolar affinities that indicate strong interactions with the target .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of compounds targeting KRAS G12D can vary widely depending on their chemical structure. Common properties include solubility, stability under physiological conditions, and lipophilicity, which influence their bioavailability and efficacy as therapeutic agents. For instance, MRTX1133 exhibits favorable pharmacokinetic properties, allowing it to effectively penetrate tumor tissues while minimizing off-target effects .

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these compounds during development stages. These analyses help confirm structural integrity and purity before biological testing.

Applications

Scientific Uses

The primary application of Kras G12D(8-16) inhibitors lies in cancer therapy, particularly for tumors driven by this mutation. Research has focused on developing selective inhibitors that can effectively target KRAS G12D without affecting normal cells. Clinical trials are underway to evaluate compounds like MRTX1133 for their safety and efficacy in treating patients with KRAS G12D-mutant cancers . Additionally, these inhibitors serve as valuable tools for studying the biology of KRAS mutations and their role in oncogenesis.

Properties

Product Name

Kras G12D(8-16)

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoic acid

Molecular Formula

C34H60N10O12

Molecular Weight

800.9 g/mol

InChI

InChI=1S/C34H60N10O12/c1-16(2)26(36)31(52)44-28(18(5)6)33(54)38-13-22(45)40-19(7)29(50)42-21(12-25(48)49)30(51)37-15-24(47)43-27(17(3)4)32(53)39-14-23(46)41-20(34(55)56)10-8-9-11-35/h16-21,26-28H,8-15,35-36H2,1-7H3,(H,37,51)(H,38,54)(H,39,53)(H,40,45)(H,41,46)(H,42,50)(H,43,47)(H,44,52)(H,48,49)(H,55,56)/t19-,20-,21-,26-,27-,28-/m0/s1

InChI Key

KYXPKTKDZBTZIR-YPUHKWPASA-N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.